2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone
Description
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core doubly substituted with sulfanyl groups. The 4-chlorobenzyl moiety on the thiadiazole ring and the 2,3-dimethylindole acetyl group contribute to its unique physicochemical and biological properties. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and ketone functionalization .
Properties
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(2,3-dimethylindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS3/c1-13-14(2)25(18-6-4-3-5-17(13)18)19(26)12-28-21-24-23-20(29-21)27-11-15-7-9-16(22)10-8-15/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWXTPSVDRLHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NN=C(S3)SCC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where the thiadiazole ring reacts with 4-chlorobenzyl chloride in the presence of a base.
Attachment of the Indole Moiety: The indole moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the chlorobenzyl moiety.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated for cytotoxic effects against various cancer cell lines:
- Mechanism of Action : Thiadiazoles are known to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Studies : In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against breast cancer (IC50 = 7.22 ± 0.65 μg/mL) and hepatocellular carcinoma (IC50 = 8.80 ± 0.31 μg/mL) .
Antimicrobial Properties
Thiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity:
- Antibacterial and Antifungal Effects : Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria as well as fungal strains, showing promising results in inhibiting growth.
- Research Findings : A study indicated that certain thiadiazole compounds exhibit potent antibacterial properties, suggesting that the target compound may also possess similar activities .
Neuroprotective Effects
Some thiadiazole derivatives have shown neuroprotective properties:
- Mechanism : These compounds may protect neuronal cells from oxidative stress and apoptosis.
- Experimental Evidence : Research involving related compounds has indicated their potential in neurodegenerative disease models .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors:
- Initial Reaction : The synthesis begins with the reaction of 4-chlorobenzyl thiol with a suitable thiadiazole precursor.
- Formation of Indole Derivative : The indole moiety is then introduced via coupling reactions.
- Final Product Isolation : The final product is purified through recrystallization techniques.
Mechanism of Action
The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s sulfanyl and indole groups may play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the distinctiveness of this compound, a comparative analysis with structurally analogous molecules is provided below. Key differences in substituents, biological activities, and chemical reactivity are highlighted.
Structural and Functional Group Comparisons
Key Differentiators
Substituent Effects: The 2,3-dimethylindole group in the target compound distinguishes it from analogs with simple aryl acetyl groups (e.g., 4-fluorophenyl in ). Indole derivatives are known for enhanced membrane permeability and interactions with biological targets like tryptophan-binding enzymes .
Biological Activity :
- Unlike triazine-based analogs (e.g., ), which exhibit broad-spectrum antimicrobial activity, the target compound’s indole moiety may confer specificity toward eukaryotic cellular targets, such as fungal or cancer cell enzymes.
- Compared to oxadiazole derivatives (e.g., ), the thiadiazole core in the target compound is more electron-deficient, enhancing its reactivity in nucleophilic substitution reactions .
Synthetic Complexity :
- The incorporation of a dimethylindole group requires specialized indole alkylation steps, increasing synthetic complexity relative to simpler aryl ketones .
Research Findings and Mechanistic Insights
- Enzyme Inhibition : The 2,3-dimethylindole group may interfere with cytochrome P450 enzymes, a mechanism observed in similar indole-acetyl derivatives .
- Stability: The dual sulfanyl groups on the thiadiazole ring enhance stability against oxidation compared to mono-sulfanyl analogs, as shown in mass spectrometry studies .
Biological Activity
The compound 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone is a complex organic molecule that belongs to the class of thiadiazoles. Its structure features multiple functional groups, including thiadiazole rings and sulfanyl moieties, which are known to enhance biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential applications in medicinal chemistry. Key areas of interest include:
- Antimicrobial Activity
- Anticancer Properties
- Enzyme Inhibition
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial activities of several thiadiazole-based compounds against various bacterial strains. The results showed that compounds similar to our target compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative A | Staphylococcus aureus | 32 µg/mL |
| Thiadiazole Derivative B | Escherichia coli | 64 µg/mL |
Anticancer Properties
The anticancer potential of thiadiazole derivatives has also been explored. A notable study reported that certain analogues exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 20.5 |
Enzyme Inhibition Studies
Inhibition studies have shown that this compound may act as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in neurodegenerative diseases like Alzheimer's.
Inhibition Potency
A comparative analysis of the inhibitory effects revealed:
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Compound A | 0.15 ± 0.05 | 0.20 ± 0.10 |
| Donepezil (Reference) | 0.21 ± 0.12 | 0.30 ± 0.32 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of thiadiazole derivatives. Modifications in substituents on the thiadiazole ring and indole moiety can significantly influence their pharmacological profiles.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of similar compounds:
- Study on Indole-Based Thiadiazoles : This study synthesized hybrid analogues and assessed their inhibitory effects on AChE and BuChE, revealing promising results for certain derivatives.
- Evaluation of Antimicrobial Activity : Another study focused on synthesizing new thiadiazole derivatives and evaluating their antimicrobial properties against a panel of pathogens.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity or biological activity?
The compound contains a 1,3,4-thiadiazole core with dual sulfanyl linkages and a 2,3-dimethylindole moiety. The thiadiazole ring is electron-deficient, enabling nucleophilic substitution reactions, while the indole group may contribute to π-π stacking interactions with biological targets. The 4-chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability. Structural characterization via NMR and X-ray crystallography (e.g., SHELX refinement ) is critical to confirm regiochemistry and stereoelectronic effects.
Q. What synthetic methodologies are commonly used to prepare thiadiazole-containing compounds like this one?
Synthesis typically involves:
- Alkylation/Thiolation : Reacting 5-mercapto-1,3,4-thiadiazole derivatives with halogenated intermediates (e.g., 2-bromoethanones) under basic conditions (KCO/DMF, 60–80°C) .
- Protection/Deprotection : Using tert-butyloxycarbonyl (Boc) groups to shield reactive amines during multi-step syntheses .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .
Q. How can researchers validate the purity and identity of this compound post-synthesis?
Key techniques include:
- Spectroscopy : / NMR to confirm functional groups and coupling patterns (e.g., indole NH at δ 10–12 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns .
- Elemental Analysis : Combustion analysis for C, H, N, S content (±0.4% tolerance) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry, and what software is recommended?
Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. SHELX programs (SHELXL for refinement, SHELXS for structure solution) are industry standards for small-molecule crystallography. Key parameters:
Q. What strategies mitigate challenges in synthesizing the dual sulfanyl-thiadiazole scaffold?
Common issues and solutions:
- Oxidative Degradation : Use inert atmospheres (N/Ar) and antioxidants (e.g., BHT) during thiol reactions .
- Regioselectivity : Control via steric hindrance (e.g., bulky substituents on the thiadiazole ring) .
- Byproduct Formation : Optimize stoichiometry (1:1.2 molar ratio of thiol to alkylating agent) and monitor via TLC .
Q. How can computational methods predict this compound’s interaction with biological targets (e.g., enzymes)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with the indole NH or thiadiazole S atoms) .
- ADMET Prediction : SwissADME or ADMETlab to estimate solubility, permeability, and metabolic stability .
Q. What experimental design considerations are critical for evaluating this compound’s bioactivity?
- Dose-Response Curves : Use 8–10 concentrations (0.1–100 µM) in triplicate to calculate IC/EC values .
- Control Experiments : Include vehicle controls (DMSO <0.1%) and reference compounds (e.g., cisplatin for cytotoxicity assays) .
- Matrix Effects : Pre-treat cell lines with serum-free media to reduce protein-binding artifacts .
Q. How can conflicting data on biological activity be resolved (e.g., inconsistent IC values across studies)?
- Assay Standardization : Adopt CLSI guidelines for antimicrobial testing or MTT protocols for cytotoxicity .
- Batch Variability : Characterize compound purity (HPLC >95%) and stability (LC-MS over 24h) .
- Target Selectivity : Perform counter-screens against related enzymes/receptors to rule off-target effects .
Methodological Notes
- Crystallography : Always deposit structure data in the Cambridge Structural Database (CSD) for peer validation .
- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) in SI files .
- Data Contradictions : Use meta-analysis tools (RevMan, PRISMA) to reconcile discrepancies across studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
